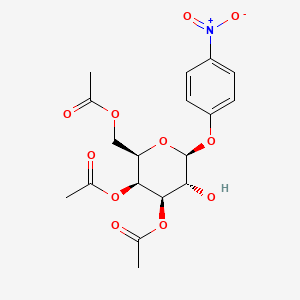

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is a pivotal compound extensively employed in the realm of biomedicine . It stands as a prime substrate for investigating the activity and specificity of enzymes involved in carbohydrate metabolism .

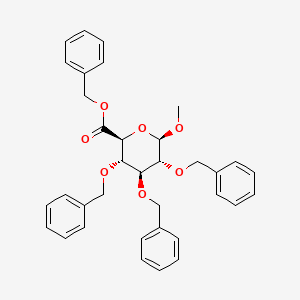

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is C18H21NO11 . The InChI string representation of its structure isInChI=1S/C18H21NO11/c1-9(20)26-8-14-16(27-10(2)21)17(28-11(3)22)15(23)18(30-14)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,23H,8H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1 . Physical And Chemical Properties Analysis

The molecular weight of 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is 427.36 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Enzyme Activity Studies

This compound is extensively used as a substrate to investigate the activity and specificity of enzymes involved in carbohydrate metabolism . It’s particularly useful in studying β-galactosidase , an enzyme that plays a crucial role in the breakdown of lactose into glucose and galactose, which is fundamental in various biological processes and industrial applications.

Carbohydrate Metabolism Research

In the field of biomedicine, 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside serves as a key substrate for probing the mechanisms of carbohydrate metabolism . This research is vital for understanding metabolic disorders and developing therapeutic strategies for conditions like diabetes.

Glycosidase Activity Determination

Researchers employ this compound to determine the activity of glycosidases, a group of enzymes that catalyze the hydrolysis of glycosidic bonds within complex sugars . This is essential for the synthesis of oligosaccharides and for the development of inhibitors that can modulate enzyme activity.

Glycosaminoglycan Degradation

The compound is used as a substrate to assess the activity of glycosaminoglycan (GAG)-degrading enzymes . These enzymes are important for the breakdown of GAGs, which are components of the extracellular matrix and play a role in cell signaling and tissue repair.

Pharmaceutical Research

In pharmaceutical research, it’s utilized to explore enzyme kinetics and to screen for potential inhibitors that could lead to new drug discoveries, particularly in the realm of metabolic diseases and disorders .

Industrial Enzyme Applications

The compound’s role in enzyme activity studies extends to industrial applications where enzymes are used for the production of biofuels, in food processing, and in the paper and textile industries .

Biochemical Assays

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is a prime reagent in biochemical assays designed to quantify enzyme activity and to study enzyme kinetics in a controlled laboratory setting .

Mecanismo De Acción

Target of Action

The primary target of 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is enzymes involved in carbohydrate metabolism . This compound serves as a substrate for these enzymes, allowing researchers to investigate their activity and specificity .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. The enzymes bind to the compound and catalyze a reaction that modifies it. This interaction allows researchers to study the enzymes’ activity and specificity .

Biochemical Pathways

The compound is involved in the biochemical pathways of carbohydrate metabolism. When the target enzymes act on the compound, they trigger a series of reactions that are part of these pathways. The downstream effects of these reactions can then be studied to gain insights into the role of the enzymes and the pathways they are part of .

Pharmacokinetics

The compound is soluble in chloroform, ethyl acetate, and methanol , which may influence its bioavailability.

Result of Action

The action of the compound results in changes at the molecular and cellular levels. Specifically, it allows for the investigation of the activity and specificity of enzymes involved in carbohydrate metabolism . This can provide valuable insights into the functioning of these enzymes and the biochemical pathways they are part of.

Action Environment

The environment can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s interaction with its target enzymes. The compound is recommended to be stored at -20°C , suggesting that low temperatures may be necessary for its stability.

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11/c1-9(20)26-8-14-16(27-10(2)21)17(28-11(3)22)15(23)18(30-14)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,23H,8H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIXOWIQJYONGM-UYTYNIKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745394 |

Source

|

| Record name | 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62346-04-7 |

Source

|

| Record name | 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)

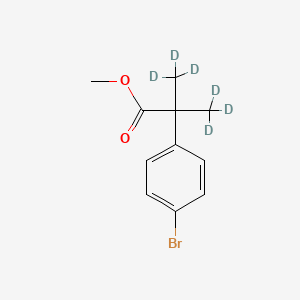

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)